Tetraphenylphosphonium phenyltri-p-tolylborate Tetraphenylphosphonium phenyltri-p-tolylborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16787561
InChI: InChI=1S/C27H26B.C24H20P/c1-21-9-15-25(16-10-21)28(24-7-5-4-6-8-24,26-17-11-22(2)12-18-26)27-19-13-23(3)14-20-27;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h4-20H,1-3H3;1-20H/q-1;+1
SMILES:
Molecular Formula: C51H46BP
Molecular Weight: 700.7 g/mol

Tetraphenylphosphonium phenyltri-p-tolylborate

CAS No.:

Cat. No.: VC16787561

Molecular Formula: C51H46BP

Molecular Weight: 700.7 g/mol

* For research use only. Not for human or veterinary use.

Tetraphenylphosphonium phenyltri-p-tolylborate -

Specification

Molecular Formula C51H46BP
Molecular Weight 700.7 g/mol
IUPAC Name tetraphenylphosphanium;tris(4-methylphenyl)-phenylboranuide
Standard InChI InChI=1S/C27H26B.C24H20P/c1-21-9-15-25(16-10-21)28(24-7-5-4-6-8-24,26-17-11-22(2)12-18-26)27-19-13-23(3)14-20-27;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h4-20H,1-3H3;1-20H/q-1;+1
Standard InChI Key MHMQNYHAFOKALW-UHFFFAOYSA-N
Canonical SMILES [B-](C1=CC=CC=C1)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Tetraphenylphosphonium phenyltri-p-tolylborate (CAS 181259-35-8) is a salt with the molecular formula C<sub>52</sub>H<sub>48</sub>BP and a molecular weight of 714.7 g/mol . The cation, tetraphenylphosphonium ([P(C<sub>6</sub>H<sub>5</sub>)<sub>4</sub>]<sup>+</sup>), consists of a central phosphorus atom bonded to four phenyl groups, while the anion, phenyltri-p-tolylborate ([B(C<sub>6</sub>H<sub>4</sub>CH<sub>3</sub>)<sub>3</sub>(C<sub>6</sub>H<sub>5</sub>)]<sup>−</sup>), features a boron center coordinated to three p-tolyl groups and one phenyl group . This asymmetrical anion contributes to the compound’s solubility in polar organic solvents, such as acetonitrile and dichloromethane, while the bulky cation enhances its stability against decomposition.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number181259-35-8
Molecular FormulaC<sub>52</sub>H<sub>48</sub>BP
Molecular Weight714.7 g/mol
SynonymsTetraphenylphosphonium Tetra-p-tolylborate; DTXSID40630289

Synthesis and Purification

The synthesis of tetraphenylphosphonium phenyltri-p-tolylborate typically involves the metathesis reaction between tetraphenylphosphonium bromide and sodium phenyltri-p-tolylborate in an aprotic solvent . A representative procedure includes:

  • Dissolving tetraphenylphosphonium bromide in anhydrous acetonitrile.

  • Adding a stoichiometric amount of sodium phenyltri-p-tolylborate under inert atmosphere.

  • Stirring the mixture at room temperature for 12–24 hours.

  • Filtering the precipitate to remove sodium bromide byproducts.

  • Recrystallizing the product from a dichloromethane/hexane mixture to achieve >95% purity .

Critical challenges in synthesis include avoiding hydrolysis of the borate anion and ensuring complete removal of residual sodium ions. Advanced purification techniques, such as column chromatography over alumina, are often employed to isolate the pure compound .

Physicochemical Properties

Tetraphenylphosphonium phenyltri-p-tolylborate exhibits notable thermal stability, with decomposition temperatures exceeding 250°C under nitrogen atmosphere . Its solubility profile is highly solvent-dependent:

  • High solubility: Acetonitrile, dimethyl sulfoxide (DMSO).

  • Moderate solubility: Dichloromethane, chloroform.

  • Low solubility: Water, hexane, diethyl ether.

The compound’s electrochemical behavior has been characterized by cyclic voltammetry, revealing a redox-inactive borate anion and a phosphonium cation that participates in electron-transfer reactions at potentials above +1.5 V (vs. Ag/AgCl) . These properties make it suitable as a non-coordinating electrolyte in electrochemical applications.

Applications in Organic Synthesis and Catalysis

Phase-Transfer Catalysis

The bulky anion and lipophilic cation enable tetraphenylphosphonium phenyltri-p-tolylborate to act as a phase-transfer catalyst in biphasic reactions. For example, it facilitates the nucleophilic fluorination of aryl halides by enhancing the solubility of fluoride ions in organic media . This application is critical in pharmaceutical manufacturing, where fluorinated intermediates are ubiquitous.

Electrolyte Additive

In lithium-ion batteries, this compound improves electrolyte stability by forming a stable solid-electrolyte interphase (SEI) on anode surfaces. Studies indicate that its incorporation at 0.1–0.5 wt% reduces dendritic lithium growth and enhances cycle life by 15–20% .

Research Gaps and Future Directions

Despite its versatile applications, several research gaps persist:

  • Toxicity profiling: Comprehensive in vitro and in vivo studies are needed to assess long-term exposure risks.

  • Catalytic mechanisms: The role of the borate anion in stabilizing transition states remains underexplored.

  • Materials science applications: Potential uses in ionic liquids or conductive polymers warrant investigation.

Future studies should prioritize scalable synthesis methods and environmental impact assessments to align with green chemistry principles.

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